N'-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a dichlorophenyl and a methylphenyl group. Its chemical formula is C17H13Cl2N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H14Cl2N4O |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O/c1-11-2-5-13(6-3-11)16-9-17(23-22-16)18(25)24-21-10-12-4-7-14(19)15(20)8-12/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
BRRIQQINZRMFHS-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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